Leucokinin II

Beschreibung

Eigenschaften

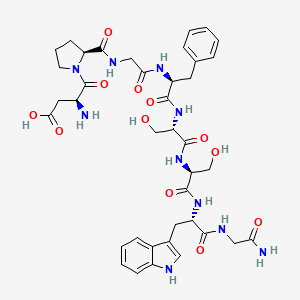

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHONWAEDTZVNV-POPCVQDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Genetic Foundations of Leucokinin Ii Signaling

Structural Characterization of Leucokinin II Peptide Motif

The structure of leucokinin peptides is central to their function, characterized by a highly conserved active core and variations that dictate specificity.

The biological activity of all leucokinins, including Leucokinin II, is critically dependent on a conserved C-terminal pentapeptide sequence, FXXWG-amide. sdbonline.orgnih.gov This motif, where the C-terminus is amidated, is considered the active core of the peptide. nih.gov This structural feature is also shared with the tachykinin family of neuropeptides found in vertebrates, such as Substance P, suggesting a degree of evolutionary conservation in signaling mechanisms. sdbonline.orgnih.gov The two "X" positions within this motif are variable amino acid residues. Research has shown that in the FX1X2WG-amide sequence, X1 can be residues such as Histidine (H), Asparagine (N), Serine (S), Alanine (A), or Tyrosine (Y), while X2 can be Serine (S), Proline (P), Alanine (A), or Arginine (R). nih.gov This conserved pentapeptide is essential for receptor binding and activation. nih.govnih.govresearchgate.net

Leucokinin II is one of multiple variants within the broader leucokinin family. The specific amino acid sequence of Leucokinin II is Asp-Pro-Gly-Phe-Ser-Ser-Trp-Gly-amide (DPGFSSWG-NH2). qyaobio.com Different invertebrate species possess a varying number and composition of leucokinin peptides. For instance, the cockroach Leucophaea maderae produces at least eight different leucokinins (Leucokinin I-VIII), all sharing a FXSWG-amide C-terminus. nih.gov In contrast, the fruit fly Drosophila melanogaster has a single gene encoding one long peptide, Drosokinin. biologists.com Mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex salinarius, typically have a single gene that encodes for three separate leucokinin peptides. researchgate.netbiologists.com

These variations in the peptide sequence, particularly in the N-terminal region preceding the conserved pentapeptide, can have significant functional implications. They influence the peptide's binding affinity and specificity for its receptor. For example, functional assays comparing the leucokinin systems of Drosophila and the mosquito Anopheles demonstrated that the Anopheles receptor could be activated by all three of its native leucokinins as well as by the Drosophila leucokinin. biologists.com However, the Drosophila receptor showed a more limited specificity, being activated by only two of the three Anopheles peptides. biologists.com This suggests that sequence variations can alter the ligand-receptor interaction, potentially allowing for finer tuning of physiological responses in different species or tissues. biologists.com

| Peptide Name | Sequence | Species of Origin | Reference |

|---|---|---|---|

| Leucokinin I | DPAFNSWG-NH2 | Leucophaea maderae (Cockroach) | qyaobio.com |

| Leucokinin II | DPGFSSWG-NH2 | Leucophaea maderae (Cockroach) | qyaobio.com |

| Leucokinin III | DQGFNSWG-NH2 | Leucophaea maderae (Cockroach) | qyaobio.com |

| Leucokinin IV | DASFHSWG-NH2 | Leucophaea maderae (Cockroach) | qyaobio.com |

| Drosokinin (DLK) | NSVVLGKKQRFHSWGG-amide | Drosophila melanogaster (Fruit Fly) | biologists.com |

| Aedes Leucokinin I | NSKYVSCWG-amide | Aedes aegypti (Mosquito) | researchgate.net |

| Anopheles Leucokinin I | NSRYVSCWG-amide | Anopheles gambiae (Mosquito) | researchgate.net |

| HcLK-3 | KVKFSAWG-amide | Hyphantria cunea (Fall Webworm) | frontiersin.org |

| Lymnokinin | PSFHSWS-amide | Lymnaea stagnalis (Pond Snail) | nih.gov |

Conserved C-Terminal Pentapeptide Sequence (FXXWG-amide) in Leucokinin II Research

Leucokinin Receptor Identification and Characterization

The physiological effects of leucokinins are mediated by a specific cell-surface receptor.

The leucokinin receptor (LKR) is a member of the G-protein coupled receptor (GPCR) superfamily. sdbonline.orgnih.govpnas.org GPCRs are integral membrane proteins characterized by seven transmembrane domains that transduce extracellular signals into intracellular responses. biologists.comnih.gov The LKR is specifically categorized within the large Rhodopsin-like (Class A) family of GPCRs. sdbonline.orgmdpi.com The first leucokinin-type receptor was identified and cloned from the pond snail, Lymnaea stagnalis. nih.govnih.gov Subsequent research has confirmed this classification across numerous invertebrate species. biologists.comnih.gov Upon binding of a leucokinin peptide, the LKR undergoes a conformational change that facilitates the activation of intracellular G-proteins. nih.gov This activation typically initiates a signaling cascade that results in an increase in the concentration of intracellular second messengers, most notably calcium (Ca2+). biologists.combiologists.com The LKR is considered an ortholog of the vertebrate tachykinin receptor, based on sequence homology. nih.govresearchgate.net

The gene encoding the leucokinin receptor has been successfully identified and cloned from several invertebrate species using molecular techniques. The first such cloning was of a cDNA from the central nervous system of the mollusc Lymnaea stagnalis, which led to the identification of its endogenous ligand, a leucokinin-like peptide. nih.gov In insects, the LKR gene was identified in Drosophila melanogaster as the gene CG10626. sdbonline.orgnih.gov This gene is located on the third chromosome at the cytological position 64D2-64D2. sdbonline.org For comparison, the gene encoding the leucokinin peptide precursor in Drosophila is found at a different locus, 70E3–70F4. biologists.com Following its discovery in flies, the LKR gene was also cloned from other arthropods, including the southern cattle tick, Boophilus microplus nih.gov, the mosquito Anopheles stephensi biologists.com, and the fall webworm, Hyphantria cunea. frontiersin.orgfrontiersin.org These cloning efforts have been fundamental to enabling detailed studies of the receptor's function and expression.

Mapping the expression of the leucokinin receptor provides critical insights into the peptide's sites of action and its physiological functions.

Molecular Cloning and Genomic Localization of Leucokinin Receptor Genes

Leucokinin Precursor Processing and Biosynthesis Pathways

Leucokinins, including Leucokinin II, are neuropeptides synthesized from larger precursor proteins. The process begins with the transcription of a leucokinin (Lk) gene into messenger RNA (mRNA), which is then translated into a prepropeptide. This initial protein contains a signal peptide at its N-terminus, which directs it into the endoplasmic reticulum for further processing.

In the fruit fly, Drosophila melanogaster, a single gene, CG13480, encodes the Leucokinin precursor. mdpi.comresearchgate.net This precursor protein is then subject to a series of enzymatic cleavages to release the mature, biologically active Leucokinin peptides. This process typically involves prohormone convertases that cleave at specific sites, often marked by pairs of basic amino acids. Following cleavage, the peptides may undergo further post-translational modifications, such as C-terminal amidation, a crucial step for the biological activity of many neuropeptides. annualreviews.org While the general pathway is understood, the precise enzymes and intermediate steps in Leucokinin II biosynthesis are still an area of active research.

The structure of the leucokinin precursor can vary between species. For instance, in the fall webworm, Hyphantria cunea, a single HcLK gene encodes a 338-amino acid polypeptide that is a precursor for three different Leucokinins. frontiersin.org In contrast, the mollusc Aplysia californica possesses an unusually long peptide precursor of 2025 amino acids that gives rise to Aplysia leucokinin-like peptides (ALKs). researchgate.net

Table 1: Examples of Leucokinin Precursor Organization in Different Species This table is interactive. You can sort and filter the data.

| Species | Gene | Precursor Length (amino acids) | Number of Leucokinin Peptides | Source |

|---|---|---|---|---|

| Drosophila melanogaster | CG13480 | - | 1 | mdpi.comresearchgate.net |

| Hyphantria cunea | HcLK | 338 | 3 | frontiersin.org |

| Aplysia californica | - | 2025 | 40 | researchgate.net |

| Aedes aegypti | - | - | Multiple | mdpi.com |

| Leucophaera maderae | - | - | Multiple | researchgate.net |

Gene Expression Regulation of Leucokinin and its Receptor

The expression of the leucokinin (Lk) gene and its corresponding receptor (Lkr) gene is tightly regulated, both spatially and temporally, to ensure proper physiological function. In Drosophila melanogaster, the leuc and lkr genes are expressed in distinct, small subsets of neurons within the brain and ventral ganglia. sdbonline.orgnih.gov This specific expression pattern is critical for their roles in regulating behaviors such as meal size. nih.gov

Several factors and signaling pathways have been identified that influence the expression of Lk and Lkr. For instance, in Drosophila larvae, the insulin (B600854) receptor is involved in regulating Lk expression. mdpi.com The transcription factor Dimmed, known to be involved in conferring a neurosecretory phenotype, is expressed in most Leucokinin-producing neurons, suggesting its role in regulating the production and storage of Leucokinin peptides. mdpi.com

Mutations affecting the leuc and lkr genes have provided significant insights into their regulation and function. For example, a hypomorphic allele of the Lk gene, Lkc275, which has a PiggyBac transposable element inserted upstream of the transcription start site, results in reduced Leucokinin signaling. biorxiv.org Similarly, mutations in the lkr gene can lead to defects in meal size regulation. nih.gov

The expression of the Leucokinin receptor (Lkr) is also highly specific. In Drosophila, the receptor is found in the Malpighian tubules, the primary excretory organ, which aligns with Leucokinin's role in diuresis. sdbonline.orgnih.gov Additionally, Lkr is expressed in the foregut, which is involved in signaling the termination of a meal. researchgate.netsdbonline.org Studies using promoter-Gal4 fusion constructs have been instrumental in mapping the detailed expression patterns of both leuc and lkr genes. mdpi.comsdbonline.org

Furthermore, environmental conditions can modulate the expression of these genes. For example, starvation has been shown to affect the activity of Leucokinin neurons and influence sleep-metabolism interactions. biorxiv.org In the fall webworm, Hyphantria cunea, knockdown of HcLK and HcLKR expression through RNA interference resulted in increased resistance to desiccation and starvation stress, indicating a role for this signaling pathway in responding to environmental challenges. frontiersin.orgnih.gov

Table 2: Tissues with Notable Leucokinin (LK) and Leucokinin Receptor (LKR) Gene Expression This table is interactive. You can sort and filter the data.

| Gene | Species | Tissue/Cells | Function | Source |

|---|---|---|---|---|

| Leucokinin (Lk) | Drosophila melanogaster | Brain neurons, Ventral ganglia neurons | Regulation of meal size, Circadian rhythms | sdbonline.orgnih.gov |

| Leucokinin (Lk) | Hyphantria cunea | Midgut, Hindgut, Central Nervous System | Diuresis, Ion transport | frontiersin.org |

| Leucokinin Receptor (Lkr) | Drosophila melanogaster | Malpighian tubules, Foregut, Brain neurons | Diuresis, Meal termination, Neuronal signaling | sdbonline.orgnih.gov |

| Leucokinin Receptor (Lkr) | Hyphantria cunea | Midgut, Hindgut | Diuresis, Ion transport | frontiersin.org |

| Leucokinin Receptor (Lkr) | Aedes aegypti | Malpighian tubules | Diuresis, Ion transport | frontiersin.org |

Neuronal Architecture and Circuitry of Leucokinin Ii

Distribution and Morphology of Leucokinin II-Expressing Neurons

In Drosophila, the entire central nervous system (CNS) of a larva contains 20 leucokinin-expressing neurons, which are categorized into three main types. mdpi.com In the adult fly, this number increases to approximately 26 neurons of three major types. nih.govnih.govresearcher.liferesearchgate.net These neurons are strategically positioned within the CNS and are broadly classified as interneurons and neurosecretory cells. biorxiv.org

Within the CNS of Drosophila, leucokinin-expressing neurons are found in distinct locations, each with unique morphologies and projection patterns suggesting specialized functions. biorxiv.orgresearchgate.net

Drosophila possesses two pairs of leucokinin-expressing interneurons in the brain and subesophageal zone (SEZ). nih.govresearchgate.net These are the Lateral Horn Leucokinin (LHLK) neurons and the Subesophageal Leucokinin (SELK) neurons. researchgate.netelifesciences.org

LHLK Neurons: A single pair of LHLK neurons is located in the lateral horn of the fly brain. biorxiv.orgplos.org These neurons project to key sleep and metabolic centers, including the superior lateral protocerebrum, medial protocerebrum, and the peduncle and axonal stalk of the mushroom bodies. biorxiv.org They are considered integrators of sleep and metabolic state, as their activity is modulated by feeding and is crucial for starvation-induced sleep suppression. biorxiv.orgresearchgate.netplos.org

SELK Neurons: In the larval stage, there are two pairs of SELK neurons in the SEZ, but one pair is lost during pupal development. researchgate.net The remaining pair in the adult brain connects gustatory receptors to the subesophageal ganglia and the ventral nerve cord. nih.govbiorxiv.org Evidence suggests that SELK neurons are involved in processing gustatory information and may regulate feeding behavior. elifesciences.orgelifesciences.org They receive inputs from both sweet and bitter-sensing gustatory receptor neurons. elifesciences.orgbiorxiv.org Under starved conditions, the expression of leucokinin is significantly increased in SELK neurons. elifesciences.orgelifesciences.orgbiorxiv.org

The majority of leucokinin-producing cells are neurosecretory, releasing leucokinin as a hormone into the hemolymph. mdpi.combiorxiv.org

ABLK Neurons: In Drosophila, these are known as the Abdominal Leucokinin Neurons (ABLKs). elifesciences.org There are seven pairs of ABLKs in the abdominal neuromeres A1–A7 of the larva. nih.govresearchgate.net In the adult, there are approximately 20-22 ABLK cells. nih.govbiorxiv.org These cells have axon terminals associated with peripheral nerves, neurohemal organs, and the body wall. mdpi.com ABLKs are implicated in the regulation of water and ion homeostasis, stress responses, and food intake. nih.govnih.govelifesciences.org They co-express the diuretic hormone DH44. nih.govnih.gov

ALK Neurons: A set of lateral neurosecretory cells, termed Anterior Leucokinin (ALK) neurons, express leucokinin in larval stages but do so inconsistently in adults. nih.govnih.gov These neurons, located in the brain, co-express other neuropeptides like ion transport peptide (ITP), tachykinins (TK), and short neuropeptide F (sNPF). nih.govresearchgate.net Their axons terminate in the ring gland. researchgate.net

| Neuron Type | Location in Drosophila | Primary Function | Key Characteristics |

|---|---|---|---|

| LHLK | Lateral Horn (Brain) | Integration of sleep and metabolism | Single pair; projects to sleep/metabolic centers; activity modulated by feeding state. biorxiv.orgresearchgate.netplos.org |

| SELK | Subesophageal Zone (SEZ) | Gustatory information processing | One pair in adults; connects gustatory receptors to VNC; LK expression increases with starvation. biorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.org |

| ABLK | Abdominal Neuromeres (VNC) | Neurosecretory; water/ion homeostasis | ~22 cells in adults; co-express DH44; hormonal release of LK. nih.govnih.govelifesciences.org |

| ALK | Anterior Brain | Neurosecretory; various homeostatic roles | Express LK mainly in larvae; co-express ITP, TK, sNPF. nih.govnih.govresearchgate.net |

Leucokinin-expressing neurons, particularly the neurosecretory types, have extensive associations with the PNS and neurohemal organs, which are specialized sites for hormone release into the circulatory system. mdpi.com

In several insect species, axons from abdominal LK neurosecretory cells (ABLKs) project to peripheral nerves, including lateral heart nerves and transverse nerves, where neurohemal areas are formed. mdpi.com In the cockroach Leucophaea maderae, the corpora cardiaca and the lateral heart nerve are two neurohemal organs known to contain and likely release all eight isoforms of leucokinin as neurohormones. biologists.comnih.gov Similarly, in Drosophila, ABLK axons extend to the body wall muscles and the lateral heart nerve, which are presumed to be neurohemal release sites. researchgate.net This anatomical arrangement supports the hormonal role of leucokinin in regulating peripheral tissues like the Malpighian tubules (the insect kidney) and visceral muscles. mdpi.com

While the presence of segmentally repeated abdominal neurosecretory cells is a conserved feature across many insect species, the number and complexity of leucokinin-expressing neurons in the brain are highly variable. mdpi.com

For instance, the Drosophila larva has a relatively simple system with 20 LK neurons. mdpi.compreprints.org In contrast, the cockroach Leucophaea maderae possesses a much more diverse and numerous set of approximately 160-250 LK neurons in the brain alone. mdpi.compreprints.orgcapes.gov.br These cockroach LK neurons are involved in modulating various brain regions, including the olfactory and visual systems, the central complex, and mushroom bodies. mdpi.com

The number of abdominal neurosecretory cells also varies. Drosophila has one pair of ABLKs per abdominal neuromere, while cockroaches and crickets have two pairs. mdpi.com Locusts have three pairs in the more anterior abdominal ganglia and two pairs in the posterior ones. mdpi.com Dragonflies exhibit an even greater number, with up to 10 pairs per ganglion. mdpi.com This inter-species variation in the number and distribution of LK neurons points to differences in the complexity and functional diversification of leucokinin signaling across the insect world. mdpi.com

| Insect Species | Approximate Number of Brain LK Neurons | Number of Abdominal LK Neurons (per neuromere/ganglion) | Reference |

|---|---|---|---|

| Drosophila melanogaster (fruit fly) | 4 (2 pairs) | 1 pair | mdpi.comnih.gov |

| Leucophaea maderae (cockroach) | ~160-250 | 2 pairs | mdpi.compreprints.orgcapes.gov.br |

| Locusta migratoria (locust) | ~140 | 3 pairs (anterior), 2 pairs (posterior) | mdpi.com |

| Dragonflies | Not specified | Up to 10 pairs | mdpi.com |

Leucokinin II Interneurons (e.g., LHLK, SELK in Drosophila)

Peripheral Nervous System (PNS) and Neurohemal Organ Associations

Leucokinin Receptor Distribution in Neural Circuitsmdpi.com

The physiological effects of Leucokinin II are mediated by its specific G-protein-coupled receptor (LKR). The distribution of this receptor determines which cells and neural circuits are responsive to leucokinin signaling. In Drosophila, only one LKR has been identified (encoded by gene CG10626). nih.gov

Using various techniques, including antibody staining and GAL4 driver lines, the expression of LKR has been mapped in Drosophila. biorxiv.orgjneurosci.org LKR is expressed in the central nervous system and various peripheral tissues. biorxiv.org Within the CNS, LKR is broadly expressed in the brain and ventral nerve cord. jneurosci.orgpnas.org

Key neural circuits and cells expressing LKR include:

Insulin-Producing Cells (IPCs): LKR is expressed in the insulin-producing cells of the brain. plos.orgplos.org The signaling from LHLK neurons to these IPCs is critical for the metabolic regulation of sleep, particularly during starvation. plos.org

pC1 Neurons: These neurons, a decision-making center for female sexual behavior, express LKR. LK signaling through these neurons inhibits female receptivity during sexual maturation. pnas.org

Fan-Shaped Body: This brain region, known to promote sleep, expresses the LKR. biorxiv.org It is hypothesized that the increased activity of LHLK neurons during starvation may inhibit these sleep-promoting neurons. biorxiv.org

Abdominal Leucokinin Neurons (ABLKs): At least one pair of ABLKs expresses the LKR, suggesting that these neurosecretory cells can be modulated by other LK neurons, such as the SELKs, with which they are in close proximity in the posterior ventral nerve cord. nih.gov

Other Brain Neurons: The LKR is also expressed in other brain neurosecretory cells and neurons within the lateral horn. biorxiv.orgbiorxiv.org

Peripherally, LKR is expressed in tissues that are primary targets for the hormonal actions of leucokinin, including the Malpighian tubules (stellate cells), the gut, and sensory cells. nih.govbiorxiv.org This distribution is consistent with leucokinin's role in regulating water balance, digestion, and sensory modulation. biorxiv.orgplos.org

Afferent and Efferent Connections of Leucokinin II Neurons

Leucokinin (LK) neurons form a complex and diverse network within the invertebrate central nervous system, characterized by extensive afferent inputs and widespread efferent projections. These connections enable LK-expressing neurons to integrate sensory and internal state information and to modulate a wide array of physiological processes and behaviors. In insects like the fruit fly Drosophila melanogaster and the cockroach Leucophaea maderae, the architecture of the LK system reveals its role as a critical hub for neuromodulation. mdpi.commdpi.com In Drosophila, the LK system is remarkably concise, consisting of only 26 neurons in the adult central nervous system, divided into three main types: four interneurons in the brain and subesophageal zone (SEZ), and 22 neurosecretory cells in the abdominal neuromeres. mdpi.com In contrast, the cockroach brain contains a more extensive network of approximately 160 LK neurons, all located in the protocerebrum, highlighting significant species-specific variations in the complexity of this system. mdpi.comnih.gov

The activity of Leucokinin-expressing neurons is shaped by a variety of synaptic inputs and modulatory signals, allowing them to respond to both external sensory cues and the internal metabolic state of the animal.

Synaptic Inputs: Research in Drosophila melanogaster has identified specific inputs to distinct populations of LK neurons. The two subesophageal (SEZ) Leucokinin neurons, designated SELK neurons, function as second-order gustatory neurons. elifesciences.org Connectomic and trans-synaptic tracing studies have demonstrated that these SELK neurons receive direct synaptic input from gustatory receptor neurons (GRNs) that detect both sweet and bitter compounds. elifesciences.org This convergence of sensory information positions SELK neurons to integrate potentially nutritious and toxic taste signals. Furthermore, evidence suggests that these neurons receive information regarding the fly's level of starvation, making them key integrators of gustatory and metabolic information to guide feeding decisions. elifesciences.org There is also anatomical evidence for sensory input from water-sensing neurons, whose terminals arborize near the dendrites of leucokinin-positive neurons in the subesophageal ganglion, suggesting a role in monitoring hydration status. sdbonline.org

Modulatory Influences: The functional state of LK neurons is heavily modulated by the organism's internal condition, particularly its metabolic status. In starved flies, the expression of the Leucokinin neuropeptide is significantly upregulated in SELK neurons. elifesciences.org Similarly, the Lateral Horn Leucokinin (LHLK) neurons, a single pair in the Drosophila brain, exhibit increased activity during periods of starvation and, conversely, show reduced activity in response to glucose application. nih.gov This modulation is critical for starvation-induced behavioral changes, such as the suppression of sleep. nih.gov Leucokinin signaling also exerts modulatory influences on other neuronal systems. For instance, it can inhibit certain dopaminergic neurons that innervate the mushroom bodies to facilitate the expression of thirst-related memories, while activating other dopaminergic neurons to promote hunger-driven sugar memories. researchgate.net This indicates a sophisticated mechanism where LK signaling arbitrates between competing motivational states. researchgate.net

Table 1: Summary of Inputs and Modulatory Influences on Leucokinin Neurons

| Neuron Type | Input/Modulator Source | Nature of Influence | Functional Implication | Reference(s) |

|---|---|---|---|---|

| SELK Neurons (Drosophila) | Sweet & Bitter Gustatory Receptor Neurons (GRNs) | Synaptic Input | Integration of opposing taste cues to regulate feeding initiation. | elifesciences.org |

| SELK Neurons (Drosophila) | Internal Metabolic State Signals | Upregulation of LK expression during starvation. | Adjustment of feeding behavior based on nutritional needs. | elifesciences.org |

| LHLK Neurons (Drosophila) | Glucose | Reduced neuronal activity. | Integration of nutrient availability with sleep/wake cycles. | nih.gov |

| LHLK Neurons (Drosophila) | Starvation | Increased neuronal activity. | Promotes foraging behavior by suppressing sleep. | nih.gov |

| LK Neurons (Drosophila) | Dopaminergic Neurons (DANs) | Modulatory (Inhibition/Activation) | Selection of appropriate state-dependent memory expression (thirst vs. hunger). | researchgate.net |

| LK Neurons (Drosophila) | Water-Sensing Neurons | Putative Sensory Input | Regulation of water homeostasis and drinking behavior. | sdbonline.org |

Leucokinin neurons exhibit distinct projection patterns that enable them to influence a broad range of target regions within the central nervous system and the periphery. These efferent connections underscore the peptide's role in coordinating diverse physiological functions.

In cockroaches, LK-expressing interneurons project to numerous brain regions, including the central body, the optic lobe (medulla and lobula), the antennal lobes, and various neuropils of the protocerebrum, deutocerebrum, and tritocerebrum. mdpi.com Two pairs of descending LK neurons span the entire ventral nerve cord, suggesting a role in linking brain centers with downstream motor and sensory circuits. mdpi.comnih.gov

In Drosophila, the different classes of LK neurons have unique and well-defined projection patterns. biorxiv.orgbiorxiv.org

Lateral Horn Leucokinin (LHLK) Neurons: This single pair of brain neurons is reported to connect the antennal glomeruli with the mushroom bodies, key centers for olfactory learning and memory. sdbonline.orgresearchgate.netnih.gov Their neurites also project near the insulin-producing cells (IPCs) in the pars intercerebralis. nih.gov However, anterograde trans-synaptic labeling has not revealed direct synaptic connections to the IPCs, raising the possibility of non-synaptic paracrine signaling, where the peptide diffuses over a short distance to act on its receptor. plos.orgbiorxiv.orgplos.org

Subesophageal Leucokinin (SELK) Neurons: This pair of neurons connects gustatory input regions to the subesophageal ganglia and sends descending projections down the ventral nerve cord. sdbonline.orgresearchgate.netnih.gov This pathway allows for the modulation of downstream circuits based on taste information. Like the LHLK neurons, their processes are in close proximity to those of the IPCs in the tritocerebrum and subesophageal zone, also suggesting a potential paracrine interaction. plos.org

Abdominal Leucokinin (ABLK) Neurons: These neurosecretory cells located in the abdominal ganglia of the ventral nerve cord have efferent axons that terminate on peripheral targets, including the lateral cardiac nerves and spiracles. nih.govbiorxiv.org This neurohemal release allows LK to act as a hormone, influencing water and ion balance. plos.org

The receptor for Leucokinin (Lkr) is found in several key brain areas, including the lateral horn, the fan-shaped body (a sleep-promoting region), and the insulin-producing cells, which aligns with the diverse functions attributed to LK signaling. biorxiv.orgplos.org

Table 2: Projection Patterns and Targets of Leucokinin Neuron Types

| Neuron Type | Origin | Projection Pattern | Target Regions / Tissues | Putative Function | Reference(s) |

|---|---|---|---|---|---|

| LHLK Neurons (Drosophila) | Brain (Lateral Horn) | Ascending & Local | Mushroom Bodies, Insulin-Producing Cells (IPCs) vicinity | Modulation of learning, memory, sleep, and metabolism. | nih.govresearchgate.netnih.govplos.org |

| SELK Neurons (Drosophila) | Subesophageal Zone (SEZ) | Descending | Subesophageal Ganglia, Ventral Nerve Cord, IPCs vicinity | Regulation of feeding based on gustatory input, modulation of metabolism. | elifesciences.orgresearchgate.netnih.govplos.org |

| ABLK Neurons (Drosophila) | Abdominal Ganglia | Peripheral / Neurohemal | Lateral Cardiac Nerves, Spiracles, Hindgut, Malpighian Tubules | Regulation of water/ion homeostasis, heart rate, respiration. | nih.govbiorxiv.orgplos.org |

| Descending Neurons (Cockroach) | Protocerebrum | Descending | Antennal Lobes, all Ventral Ganglia | Integration of brain and ventral nerve cord activities. | mdpi.comnih.gov |

| Brain Interneurons (Cockroach) | Protocerebrum | Local & Diffuse | Central Body, Optic Lobe, Antennal Lobes, Tritocerebrum | Neuromodulation in visual, olfactory, and motor centers. | mdpi.comnih.gov |

Cellular and Subcellular Mechanisms of Leucokinin Ii Action

Leucokinin Receptor-Ligand Binding Characteristics

Leucokinin II, like other leucokinins, exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the leucokinin receptor (LKR). sdbonline.orgresearchgate.netbiologists.com The biological activity of leucokinins is critically dependent on a conserved C-terminal pentapeptide motif, FXXWG-amide. sdbonline.orgnih.govfrontiersin.org This motif is a shared feature with the vertebrate tachykinin neuropeptide family, which includes substance P and neurokinin A, suggesting a degree of evolutionary conservation in signaling mechanisms. sdbonline.orgnih.gov

The binding of leucokinin to its receptor is a highly specific interaction that initiates a conformational change in the receptor protein, enabling it to activate intracellular signaling pathways. sdbonline.org Studies on the Drosophila melanogaster LKR have shown that it is homologous to vertebrate tachykinin receptors, reinforcing the evolutionary link between these peptide systems. sdbonline.org The functional properties of the LKR, when expressed heterologously in cell lines, closely mirror those observed in physiological studies of leucokinin action, confirming its identity as the cognate receptor. sdbonline.org

While a primary receptor for leucokinins has been identified, the possibility of multiple receptor subtypes exists, which could account for the diverse physiological responses elicited by these peptides. biologists.com For instance, in Drosophila, while Drosophila Leucokinin (DLK) stimulates fluid secretion and increases intracellular calcium concentration ([Ca2+]i) over a wide range of concentrations, the two responses occur over distinct concentration ranges, hinting at potential multiple effects or receptor subtypes. biologists.com In the mosquito Anopheles gambiae, the LKR demonstrates a broader specificity for leucokinin ligands compared to the Drosophila receptor, suggesting species-specific differences in receptor-ligand interactions. biologists.comresearchgate.net

| Feature | Description |

| Receptor Type | G protein-coupled receptor (GPCR) sdbonline.orgresearchgate.netbiologists.com |

| Key Ligand Motif | C-terminal pentapeptide FXXWG-amide sdbonline.orgnih.govfrontiersin.org |

| Homology | Vertebrate tachykinin receptors sdbonline.orgnih.gov |

| Ligand Specificity | Varies between species, with some receptors showing broader specificity biologists.comresearchgate.net |

| Potential for Subtypes | Evidence suggests the possibility of multiple receptor subtypes biologists.com |

Intracellular Signaling Cascades Triggered by Leucokinin II

A hallmark of leucokinin signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i), which acts as a crucial second messenger. biologists.comphysiology.orgmdpi.com Upon binding of leucokinin to its receptor, a signaling cascade is initiated that leads to the release of calcium from intracellular stores. physiology.orgdtic.mil This process is mediated by the production of inositol-1,4,5-trisphosphate (IP3). physiology.org

In the Malpighian tubules of the yellow fever mosquito, Aedes aegypti, leucokinin-VIII triggers an increase in [Ca2+]i in principal cells, an effect that can be mimicked by the Ca2+ ionophore A-23187 and thapsigargin, an inhibitor of the endoplasmic reticulum Ca2+-ATPase. physiology.orgbiologists.com This indicates that the initial release of calcium from intracellular stores is a key event in the signaling pathway. physiology.org However, sustained effects of leucokinin require the influx of extracellular calcium into the cell. physiology.org In Drosophila, leucokinin specifically elevates [Ca2+]i in the stellate cells of the Malpighian tubules. biologists.comphysiology.org This targeted calcium increase is essential for the subsequent physiological response, namely the increase in chloride conductance and fluid secretion. mdpi.comphysiology.org

The kinetics of the calcium response can vary, with an initial rapid peak followed by a more sustained elevation. biologists.com The initial peak is likely due to the release from intracellular stores, while the sustained phase is dependent on the influx of extracellular calcium. physiology.org

The elevation of intracellular calcium triggered by leucokinin binding activates a variety of downstream signaling pathways and molecular targets. A primary consequence of increased [Ca2+]i in the Malpighian tubules is the activation of chloride channels, leading to an increase in chloride conductance across the epithelium. mdpi.comnih.gov This, in turn, drives the secretion of water. mdpi.comnih.gov

In Drosophila, the downstream effects of leucokinin signaling are not limited to the Malpighian tubules. The leucokinin pathway is involved in the regulation of meal size, likely through its action as a peptide neurotransmitter in the central nervous system. nih.gov This suggests that the downstream targets of leucokinin signaling in neurons differ from those in the excretory system and are involved in modulating neural circuits that control feeding behavior. nih.gov

Furthermore, leucokinin signaling has been shown to interact with other signaling pathways. For example, in Drosophila, there is evidence of potential cross-talk between the leucokinin/calcium signaling pathway and cyclic nucleotide signaling pathways, although the exact nature of this interaction is not fully understood. biologists.com Leucokinin signaling also plays a role in modulating the activity of dopaminergic neurons in the brain, influencing state-dependent memory expression. ox.ac.uk

Role of Intracellular Calcium Flux ([Ca2+]i) as a Second Messenger

Neuromodulatory and Neurohormonal Mechanisms of Leucokinin II

Leucokinin II functions as both a neuromodulator and a neurohormone, acting within the central nervous system and on peripheral tissues. mdpi.comnih.gov This dual functionality allows it to orchestrate a wide range of physiological processes and behaviors. mdpi.comnih.gov

As a neuromodulator, leucokinin is released from neurons and acts on other neurons, influencing their activity. mdpi.comnih.gov In Drosophila, leucokinin-containing presynaptic terminals are found in close proximity to neurons expressing the leucokinin receptor in the brain and ventral ganglia, indicating direct synaptic communication. sdbonline.org The effects of leucokinin can be either inhibitory or excitatory depending on the target neuron and the context. ox.ac.uk For instance, leucokinin inhibits certain dopaminergic neurons to promote thirst-specific memory while activating others to facilitate hunger-dependent memory. ox.ac.uk

Neurotoxins that affect synaptic transmission, by either promoting or inhibiting neurotransmitter release or by binding to pre- or postsynaptic receptors, can disrupt the normal physiological functions of neuropeptides like leucokinin. mdpi.com While not specific to leucokinin, the general mechanisms of neurotoxin action highlight the importance of regulated synaptic release and receptor binding for proper neuronal communication. mdpi.com

A significant aspect of leucokinin's neuromodulatory function is its co-expression and likely co-transmission with other neuropeptides and neurotransmitters. mdpi.comnih.gov This allows for more complex and nuanced regulation of neuronal circuits and physiological processes.

In Drosophila, several populations of leucokinin-expressing neurons also produce other neuropeptides. For example, the abdominal leucokinin neurons (ABLKs) co-express Diuretic Hormone 44 (DH44). nih.govnih.gov Similarly, the anterior LK neurons (ALKs) in the brain co-express tachykinin, short neuropeptide F (sNPF), and ion transport peptide (ITP). researchgate.netnih.gov This co-localization suggests that these peptides can be released together to act on different or overlapping targets, thereby orchestrating complex organismal responses. nih.gov

The interaction between leucokinin and other signaling molecules is also evident in the regulation of larval turning behavior in Drosophila, where serotonin (B10506) modulates the activity of downstream leucokinin neurons. nih.gov This highlights how leucokinin signaling is integrated into broader neural networks to control specific behaviors.

| Co-expressed Peptide/Neurotransmitter | Leucokinin Neuron Population | Known or Proposed Function |

| Diuretic Hormone 44 (DH44) | Abdominal Leucokinin Neurons (ABLKs) | Regulation of water and ion homeostasis, food intake researchgate.netnih.govnih.gov |

| Tachykinin (TK) | Anterior LK Neurons (ALKs) | Regulation of water and ion homeostasis, feeding, drinking researchgate.netnih.gov |

| Short Neuropeptide F (sNPF) | Anterior LK Neurons (ALKs) | Regulation of water and ion homeostasis, feeding, drinking researchgate.netnih.gov |

| Ion Transport Peptide (ITP) | Anterior LK Neurons (ALKs) | Regulation of water and ion homeostasis, feeding, drinking researchgate.netnih.gov |

| Serotonin (5-HT) | Modulates ABLK activity | Regulation of larval turning behavior nih.gov |

Presynaptic and Postsynaptic Effects of Leucokinin II Release

Structure-Activity Relationships for Leucokinin II Analogs in Receptor Activation Research

The biological activity of leucokinins, including Leucokinin II, is intrinsically linked to their amino acid sequence and specific structural features. Extensive research has elucidated the critical components of the peptide necessary for receptor binding and subsequent activation. These studies often involve the synthesis of various analogs with systematic modifications to pinpoint the exact contribution of each part of the molecule. The focus of this research has largely been on the highly conserved C-terminal pentapeptide, which is considered the active core of the molecule.

The biological activity of leucokinins is critically dependent on a C-terminal pentapeptide motif, FXXWG-amide. sdbonline.org This core sequence (Phe-X-X-Trp-Gly-NH2) is the minimum structure required to retain full biological activity, a discovery that has enabled detailed structure-function analyses. nih.gov

The Essential C-Terminal Pentapeptide Core

Research has consistently shown that the C-terminal pentapeptide is the primary determinant of leucokinin activity. biologists.com This fragment, with the general structure Phe-Xaa-Xbb-Trp-Gly-NH2, is where the crucial interactions with the leucokinin receptor occur. frontiersin.org In this motif, Xaa can be residues such as His, Asn, Ser, or Tyr, while Xbb is often Ser or Pro. frontiersin.org The amidation of the C-terminal glycine (B1666218) is indispensable for activity; analogs with a free carboxyl terminus are inactive or significantly less potent, suggesting the amide group is vital for proper receptor interaction or signal transduction. nih.govespol.edu.ecnih.gov

Studies on Drosophila have confirmed that while the full-length native peptide (Drosophila leucokinin or DLK) is the most potent, the C-terminal pentapeptide alone is sufficient for receptor activation. biologists.comnih.gov Similarly, cross-species studies show that leucokinin analogs from one species can often activate receptors in another, provided they share the conserved pentapeptide core. For instance, Anopheles leucokinins I and II, which possess a C-terminal sequence identical to that of Drosophila leucokinin, can activate the Drosophila receptor. researchgate.net In contrast, Anopheles leucokinin III, which has a divergent pentapeptide sequence, fails to elicit a response, highlighting the strict structural requirements of the receptor for this core motif. researchgate.netbiologists.com

Role of Specific Residues in the Pentapeptide Core

Alanine-scanning mutagenesis and the synthesis of various analogs have been instrumental in defining the role of each amino acid within the active core.

Phenylalanine (Phe) at Position 1: This aromatic residue is critical for activity. Replacing the Phenylalanine at the first position (Phe¹) with Alanine results in an inactive analog. espol.edu.ecnih.gov However, the specific aromatic character is key, as swapping Phe¹ with the Tryptophan at position 4 (Trp⁴) can yield analogs that retain high potency. espol.edu.ec This indicates that an aromatic side chain is required at this position for effective receptor interaction.

Tryptophan (Trp) at Position 4: Similar to Phe¹, the Tryptophan residue at the fourth position is essential. Its replacement with Alanine abolishes biological activity. espol.edu.ecnih.gov The necessity of aromatic residues at both positions 1 and 4 suggests these amino acids form crucial contact points with the receptor binding pocket.

Glycine (Gly) at Position 5 and C-Terminal Amidation: The C-terminal Glycine and its amidation are absolutely required for function. espol.edu.ec An analog of Leucokinin VIII with a free acid C-terminus is inactive in myotropic assays and dramatically less potent in diuretic assays, indicating the amidated terminus is crucial for signal transduction. nih.govespol.edu.ec

Variable Residues at Positions 2 and 3 (Xaa and Xbb): While Phe¹, Trp⁴, and Gly⁵-NH₂ are highly conserved and essential, the residues at positions 2 and 3 allow for more variability. frontiersin.org However, modifications at these sites can still influence potency. For instance, replacing the residue at the X2 position with alpha-aminoisobutyric acid (Aib) has been shown to confer resistance to degradation by peptidases without compromising activity, creating more stable agonists. mdpi.com

The following table summarizes the findings from key structure-activity relationship studies on the leucokinin pentapeptide core.

| Analog Modification | Observed Effect on Activity | Inference | Reference(s) |

| Core Pentapeptide (FX¹X²WG-NH₂) Truncations | |||

| Removal of N-terminal amino acids from full-length LK, retaining the core pentapeptide | Retains biological activity, though potency may be reduced compared to the full-length peptide. | The C-terminal pentapeptide is the essential active core. | nih.gov, , nih.gov |

| C-Terminal Modifications | |||

| Replacement of C-terminal amide (-NH₂) with a free carboxyl group (-COOH) | Complete or near-complete loss of activity. | The C-terminal amide is critical for receptor binding and/or signal transduction. | espol.edu.ec, nih.gov |

| Alanine Scanning/Substitution in Pentapeptide Core | |||

| Replacement of Phe¹ with Alanine | Inactive analog. | An aromatic residue at position 1 is essential for receptor interaction. | espol.edu.ec, nih.gov |

| Replacement of Trp⁴ with Alanine | Inactive analog. | An aromatic residue at position 4 is essential for receptor interaction. | espol.edu.ec, nih.gov |

| Swapping of Phe¹ and Trp⁴ | Analog retains high potency. | The specific positions require an aromatic group, but not necessarily a specific one (Phe vs. Trp). | espol.edu.ec |

| Replacement of X² (e.g., Ser, Pro) with α-aminoisobutyric acid (Aib) | Analog retains activity and gains resistance to enzymatic degradation. | The X² position is a site of peptidase cleavage; modification can increase biostability. | mdpi.com |

| Cross-Species Receptor Activation | |||

| Anopheles LK III (divergent pentapeptide) on Drosophila LK receptor | No observable receptor activation. | The receptor has high specificity for the conserved pentapeptide sequence. | biologists.com, researchgate.net |

Influence of the N-Terminal Sequence

While the C-terminal pentapeptide is sufficient for activity, the N-terminal portion of longer leucokinins, like Leucokinin II (DPGFSSWG-amide), is not merely a passive component. jneurosci.org This N-terminal extension can significantly modulate the peptide's potency. For example, studies on muscakinin, a 15-amino acid leucokinin from the housefly, showed that a truncated analog containing only the C-terminal heptapeptide (B1575542) was 1000-fold less active than the full-length peptide. nih.gov This demonstrates that while the N-terminal residues may not be essential for receptor activation itself, they are crucial for achieving maximal potency, possibly by influencing the peptide's conformation, stability, or affinity for the receptor. nih.govjneurosci.org

Physiological and Behavioral Regulation by Leucokinin Ii

Regulation of Fluid Homeostasis and Diuresis

Leucokinin II is a key player in the intricate systems that manage water and ion balance within an insect's body. Its influence extends to the primary excretory organs and the digestive tract, ensuring proper hydration and waste elimination.

Modulation of Malpighian Tubule Secretion in Excretory Organs

Leucokinin II acts as a potent diuretic hormone, directly stimulating fluid secretion in the Malpighian tubules, the insect equivalent of kidneys. mdpi.combiologists.com In Drosophila melanogaster, the peptide, also known as Drosokinin, has been shown to cause a significant increase in the rate of fluid secretion by these tubules. biologists.com This action is mediated through an increase in intracellular calcium levels, particularly within the stellate cells of the tubules. biologists.comsdbonline.org The elevation in calcium is believed to activate a chloride shunt conductance, which in turn facilitates water transport across the tubule epithelium. mdpi.com

Research on various insect species has consistently demonstrated the stimulatory effect of leucokinins on Malpighian tubule secretion. mdpi.com In the yellow fever mosquito, Aedes aegypti, leucokinins have been observed to depolarize the transepithelial voltage and increase the permeability of the tubule wall to chloride ions. capes.gov.br This increased chloride availability enhances the secretion of sodium, potassium, and water. capes.gov.br The potency of Leucokinin II is notable, with effects observed at very low concentrations. biologists.com

Table 1: Effects of Leucokinin II on Malpighian Tubule Function

| Organism | Observed Effect | Mechanism of Action | Citation |

|---|---|---|---|

| Drosophila melanogaster | Stimulates fluid secretion | Increases intracellular Ca2+ in stellate cells, activating chloride conductance | biologists.comsdbonline.org |

| Aedes aegypti | Depolarizes transepithelial voltage, increases Cl- permeability | Enhances secretion of Na+, K+, and water | capes.gov.br |

| General (Insects) | Potent diuretic activity | Stimulates secretion in Malpighian tubules | mdpi.com |

Control of Hindgut Motility

The influence of Leucokinin II on fluid balance extends to the hindgut, where it stimulates muscle contractions. mdpi.comsdbonline.org This myotropic activity was one of the earliest discovered functions of the leucokinin peptide family. mdpi.com Increased hindgut motility facilitates the movement and elimination of waste products and helps in the regulation of water and ion reabsorption. sdbonline.orgnih.gov

In the cockroach Leucophaea maderae, from which leucokinins were first isolated, these peptides were identified based on their ability to increase contractions in the isolated hindgut. mdpi.com This function is consistent with the broader role of Leucokinin II in diuresis, as efficient removal of primary urine from the Malpighian tubules is essential for maintaining a high rate of secretion. The coordination of Malpighian tubule secretion and hindgut motility by Leucokinin II highlights its role as a key regulator of excretory system function.

Involvement in Desiccation and Ionic Stress Resistance

Leucokinin signaling is critically involved in how insects respond to environmental challenges such as desiccation (water loss) and ionic stress. plos.org Impaired Leucokinin II signaling in Drosophila has been shown to increase resistance to both desiccation and starvation. plos.orgbiorxiv.org This suggests that under normal conditions, Leucokinin II promotes water loss, a process that becomes detrimental during periods of water scarcity.

Mutants with defective Leucokinin (Lk) or Leucokinin receptor (Lkr) genes exhibit increased survival under desiccating conditions. plos.orgbiorxiv.org These mutant flies also show a higher water content compared to wild-type flies, both in hydrated and desiccated states. plos.org This indicates that the absence of a functional leucokinin system leads to better water retention. The abdominal ganglia LK neurons (ABLKs) are particularly implicated in regulating water homeostasis and the physiological responses to desiccation. plos.org Knockdown of leucokinin specifically in these neurons is sufficient to produce effects on water retention and desiccation resistance. nih.gov

Table 2: Leucokinin II and Stress Resistance in Drosophila

| Condition | Effect of Impaired LK Signaling | Associated Phenotype | Citation |

|---|---|---|---|

| Desiccation | Increased survival | Higher water content | plos.orgbiorxiv.org |

| Ionic Stress | Increased resistance | Altered water and ion homeostasis | plos.orgnih.gov |

| Starvation | Increased survival | Changes in metabolic rate | plos.orgbiorxiv.org |

Orchestration of Feeding and Metabolic Behaviors

Beyond its role in fluid balance, Leucokinin II is a significant modulator of feeding and metabolic processes. It influences how much an insect eats and its preferences for certain foods.

Meal Size and Meal Termination Regulation

The regulation of meal size by Leucokinin II appears to be a neuronal function, as the phenotype can be rescued by expressing the gene pan-neuronally. sdbonline.orgfrontiersin.org This indicates that the effect is not a secondary consequence of its hormonal action on the Malpighian tubules. sdbonline.orgnih.gov It is proposed that leucokinin-expressing neurons may respond to signals of foregut filling, triggering the cessation of feeding. frontiersin.org

Modulation of Gustatory Sensitivity and Food Preference

Leucokinin II also influences an insect's sense of taste and its food choices. plos.org Leucokinin neurons receive input from gustatory receptor neurons that detect both sweet and bitter compounds. elifesciences.org The expression of the leucokinin neuropeptide itself can be influenced by the animal's starvation level. elifesciences.org This integration of gustatory and metabolic information allows Leucokinin II to modulate feeding behavior in a context-dependent manner.

For example, silencing leucokinin neurons in Drosophila has been shown to impair their response to sucrose (B13894) in the Proboscis Extension Response (PER) assay, a measure of appetitive response. plos.orgelifesciences.org This suggests that Leucokinin II is involved in processing sweet taste information and promoting feeding initiation, particularly in starved individuals. By integrating signals about both the quality of the food (sweet vs. bitter) and the internal metabolic state of the fly, Leucokinin II helps to orchestrate appropriate feeding decisions. elifesciences.orgelifesciences.org

Integration with Nutrient Sensing and Metabolic States

Leucokinin (LK) signaling plays a crucial role in integrating nutrient sensing with metabolic states and behavior in Drosophila melanogaster. A specific pair of neurons in the lateral horn of the fly brain, known as Lateral Horn Leucokinin (LHLK) neurons, are key players in this integration. nih.govoup.com The activity of these LHLK neurons is modulated by the nutritional state of the fly. nih.govbiorxiv.org Functional imaging has revealed that these neurons exhibit reduced activity in response to glucose application and increased activity under starved conditions. nih.govbiorxiv.org This suggests that LHLK neurons are sensitive to circulating nutrient levels. nih.gov

The neuropeptide leucokinin is essential for the modulation of starvation-dependent changes in sleep. nih.gov Flies with disrupted LK expression fail to suppress sleep when starved, a behavior that is thought to be evolutionarily adaptive to promote foraging. nih.govoup.com This indicates that LK signaling is a critical component of the neural circuits that adjust behavioral priorities based on metabolic needs.

Further research has identified the AMP-activated protein kinase (AMPK) as a key modulator of LHLK neuronal activity. mdpi.comnih.gov Knockdown of AMPK in LK neurons in fed flies mimics the starvation state by increasing LHLK neuron activity and suppressing sleep. nih.govnih.gov This finding points to AMPK as a potential cell-autonomous nutrient sensor within these neurons that links metabolic status to neuronal activity and subsequent behavioral outputs. nih.gov

In addition to LHLK neurons, another set of Leucokinin-expressing neurons in the subesophageal zone (SELK neurons) are involved in integrating gustatory information with the fly's metabolic state. elifesciences.org These neurons receive input from gustatory receptor neurons that sense both bitter and sweet compounds, as well as information about the fly's starvation levels, highlighting a mechanism for regulating feeding behavior based on both food quality and internal energy status. elifesciences.org

The broader network of LK neurons, including the abdominal LK neurons (ABLKs), also contributes to metabolic regulation. nih.gov These neurosecretory cells are involved in water and ion homeostasis, processes closely linked to feeding and metabolism. nih.gov All LK neurons express the insulin (B600854) receptor, suggesting they can receive nutrient-related information via insulin signaling. nih.gov

Table 1: Role of Leucokinin Neurons in Nutrient Sensing and Metabolism

| Neuron Type | Location | Function in Nutrient Sensing & Metabolism | Key Findings |

|---|---|---|---|

| LHLK Neurons | Lateral Horn | Integrates sleep and metabolic state. nih.govoup.com | Activity is reduced by glucose and increased by starvation. nih.govbiorxiv.org Essential for starvation-induced sleep suppression. nih.gov Modulated by AMPK signaling. nih.govmdpi.com |

| SELK Neurons | Subesophageal Zone | Integrates gustatory information with metabolic state. elifesciences.org | Receives input from both sweet and bitter gustatory neurons and is influenced by starvation levels. elifesciences.org |

| ABLK Neurons | Abdominal Neuromeres | Regulates water and ion homeostasis, which is linked to metabolism. nih.gov | Co-expresses diuretic hormone DH44. nih.gov |

Interactions with Insulin Signaling Pathways and Insulin-Like Peptides

Leucokinin (LK) signaling is intricately linked with insulin signaling pathways and insulin-like peptides (ILPs), also known as dILPs in Drosophila, to regulate various physiological processes. plos.org A critical point of interaction occurs at the insulin-producing cells (IPCs) in the fly brain, which are major centers for metabolic control. nih.govresearchgate.net

Research has shown that the Leucokinin receptor (Lkr) is expressed in the IPCs. mdpi.comnih.govplos.org This anatomical connection is functionally significant, as knockdown of the Lkr specifically in the IPCs disrupts the metabolic regulation of sleep, particularly the suppression of sleep during starvation. nih.govnih.gov This suggests that LK signals from the LHLK neurons directly to the IPCs to modulate sleep in response to the fly's metabolic state. nih.govmdpi.com

Furthermore, mutations in the Lk and Lkr genes lead to altered levels of dILP2 and dILP3 in the IPCs. plos.org Specifically, these mutants show increased immunoreactivity for dILP2 and dILP3. plos.org Consistent with this, targeted knockdown of Lkr in the IPCs results in increased expression of dILP3 and leads to increased resistance to starvation. plos.orgfrontiersin.org This indicates that LK signaling normally acts to modulate the synthesis or release of specific dILPs from the IPCs. plos.org

The interaction is not one-way. All LK-producing neurons, including LHLK, SELK, and ABLK neurons, express the Drosophila insulin receptor (dInR). nih.govnih.gov This allows them to receive systemic signals related to nutrient availability via circulating dILPs, creating a feedback loop. nih.govnih.gov This reciprocal communication between the LK and insulin systems is crucial for coordinating post-feeding physiology and behavior, including diuresis, metabolism, and locomotor activity. nih.govplos.org

Together, these findings highlight a complex interplay where LK acts as a modulator of IPC function and dILP expression, while the LK neurons themselves are targets of insulin signaling, allowing for a coordinated response to changes in nutritional status. mdpi.complos.org

Table 2: Leucokinin and Insulin Signaling Interactions

| Interacting Component | Location of Interaction | Effect of Interaction | Physiological Consequence |

|---|---|---|---|

| LK and IPCs | Brain | LK signals to IPCs via the Leucokinin receptor (Lkr). mdpi.complos.org | Modulates starvation-induced sleep suppression. nih.govnih.gov |

| LK signaling and dILPs | IPCs | LK/Lkr mutants show increased levels of dILP2 and dILP3. plos.org | Affects stress tolerance and metabolism. plos.orgfrontiersin.org |

| dILPs and LK Neurons | All LK neurons | LK neurons express the insulin receptor (dInR). nih.govnih.gov | LK neurons are modulated by systemic insulin signals. nih.gov |

Influence on Sleep and Circadian Rhythms

Metabolic Regulation of Sleep by Leucokinin II Neurons

Leucokinin (LK) neurons, particularly a single pair in the lateral horn (LHLK), are essential for the metabolic regulation of sleep. nih.govnih.gov These neurons act as integrators of metabolic state and sleep, a function that is dispensable when the animal is well-fed but becomes critical under conditions of starvation. nih.govoup.com The activity of LHLK neurons is directly influenced by the organism's nutritional status; their activity increases during starvation and decreases in the presence of glucose. nih.govbiorxiv.org

This state-dependent activity of LHLK neurons is crucial for adjusting sleep patterns to metabolic needs. mdpi.com The signaling molecule 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a known cellular energy sensor, plays a significant role in this process. nih.gov Knocking down AMPK within LK neurons in fed flies leads to increased LHLK activity and sleep suppression, effectively phenocopying the starved state. nih.govnih.gov

The influence of LHLK neurons on sleep is mediated, at least in part, through their interaction with insulin-producing cells (IPCs). nih.gov LHLK neurons project near the IPCs, and the Leucokinin receptor (Lkr) is required in these cells for the proper regulation of sleep during starvation. nih.govmdpi.com This suggests a direct pathway where LHLK neurons, activated by hunger, signal to the IPCs to suppress sleep, likely to facilitate food-seeking behavior. nih.govresearchgate.net In addition to starvation-induced sleep, LK signaling has also been implicated in inhibiting sleep that occurs after a protein-rich meal, known as postprandial sleep. mdpi.com

Role in Starvation-Induced Sleep Suppression

The critical role in this behavior has been pinpointed to the pair of Lateral Horn Leucokinin (LHLK) neurons. nih.gov Both genetic silencing and precise laser-mediated ablation of only the LHLK neurons abolish the fly's ability to suppress sleep during starvation, without affecting baseline sleep in fed conditions. nih.govbiorxiv.org This demonstrates that these specific neurons are necessary for integrating the metabolic signal of hunger into a behavioral output of wakefulness. nih.gov

The molecular machinery within LHLK neurons is also crucial. The RNA-binding protein Translin, which is expressed in LHLK neurons, is also essential for starvation-induced sleep suppression. mdpi.com Furthermore, single-cell sequencing of LHLK neurons has identified other genes, such as the E3 ubiquitin ligase insomniac and the sorbitol dehydrogenase Sodh1, that are required within these neurons for the sleep-suppression response to starvation. oup.com These findings highlight a specialized neuronal and molecular pathway dedicated to adjusting sleep patterns in response to acute food deprivation. nih.govoup.com

Modulation of Locomotion and Motor Control

Leucokinin (LK) signaling is involved in the modulation of locomotor activity and motor control, acting as part of the output from the central circadian clock and in response to the animal's internal state. nih.govnih.gov Mutants for the Lk gene and its receptor (Lkr) exhibit a significant reduction in total locomotor activity compared to control flies. nih.gov This suggests a fundamental role for LK in maintaining normal levels of movement.

The LHLK neurons in the brain are part of a circuit that connects the central circadian pacemaker neurons to brain regions that regulate locomotor activity. nih.gov The rhythmic activity imposed on these LHLK neurons by the clock is thought to contribute to the daily patterns of locomotion. plos.orgnih.gov Silencing the LHLK neurons can attenuate these circadian rhythms of activity. plos.org

In Drosophila larvae, abdominal LK neurons (ABLKs) have been shown to modulate specific aspects of motor control, such as turning behavior and escape responses. nih.govresearchgate.net This indicates that different subsets of LK neurons regulate distinct aspects of locomotion at different life stages.

Furthermore, the regulation of locomotion by LK is linked to the animal's metabolic state. Post-feeding, there is typically a decrease in locomotor activity and an increase in sleep, a state that LK signaling helps to modulate. nih.gov The reduced locomotor activity seen in Lk and Lkr mutants is associated with a lowered metabolic rate, suggesting a coordinated regulation of activity and energy expenditure by the LK system. nih.gov

Effects on Larval Locomotion and Escape Responses

In Drosophila larvae, leucokinin (LK) neurons are crucial for modulating locomotion and escape responses. nih.govnih.govresearchgate.netresearchgate.net The abdominal LK neurons (ABLKs) are specifically implicated in the regulation of turning behavior. nih.gov Research has shown that larval turning is a complex behavior composed of bending, retreating, and rearing movements. jneurosci.org Serotonin (B10506), a neurotransmitter, modulates this behavior by specifically suppressing the rearing component through its action on downstream LK-expressing neurons. jneurosci.org

Inhibition of either neural transmission or the synthesis of leucokinin in ABLK neurons leads to an increase in rearing behavior. jneurosci.org Conversely, forced activation of these same neurons also results in increased rearing, which suggests that the precise level of ABLK activity is critical for the proper control of turning movements. jneurosci.org Calcium imaging studies have revealed that ABLKs exhibit periodic activation, and their activity is modulated by serotonin agonists and antagonists, further highlighting the interplay between serotonin and leucokinin in controlling larval locomotion. jneurosci.org

Involvement in Developmental Processes (e.g., Ecdysis)

Leucokinin signaling is also involved in key developmental events, most notably ecdysis, the process of shedding the old cuticle. nih.govresearchgate.netmdpi.com In Drosophila, LK neurons play a role in aspects of ecdysis behavior. nih.govresearchgate.net Specifically, a subset of neurons that express the receptor for the ecdysis triggering hormone (ETH) also co-expresses leucokinin. sdbonline.org These kinin neurons are implicated in regulating pre-ecdysis behavior. sdbonline.org

Ablation of these kinin neurons or altering the expression of the ETH receptor within them modifies the timing and intensity of pre-ecdysis behaviors. sdbonline.org This suggests that leucokinin is part of the neural circuitry that schedules the initial steps of the ecdysis fixed action pattern. sdbonline.org Furthermore, leucokinin-expressing neurons are involved in regulating fluid balance to facilitate ecdysis at the pupal stage. sdbonline.org While leucokinin II injection in the Egyptian cotton leafworm, Spodoptera littoralis, did not affect the timing of larval ecdysis, it did cause a prolongation of the pupal period, indicating a role in the timing of developmental transitions. ekb.eg

Contributions to Memory Formation and State-Dependent Behavior

Leucokinin is a critical neuromodulator in the formation of memory and the expression of state-dependent behaviors, particularly those related to hunger and thirst. mdpi.comox.ac.uknih.gov In Drosophila, two brain neurons that express leucokinin show elevated activity in both thirsty and hungry flies. ox.ac.uknih.gov The release of LK from these neurons is necessary for the state-dependent expression of memories associated with seeking water and sugar. ox.ac.uknih.gov

The mechanism by which leucokinin governs these distinct motivational states is nuanced. To promote the expression of thirst-specific water memory, leucokinin inhibits two types of dopaminergic neurons that innervate the mushroom bodies, a key brain region for learning and memory. ox.ac.uknih.gov Conversely, to facilitate hunger-dependent sugar memory, leucokinin activates other mushroom body-innervating dopaminergic neurons. ox.ac.uknih.gov This demonstrates that the selection of the appropriate memory—whether for water or sugar—arises from a competitive interaction between leucokinin and other hunger-related neuromodulatory signals at the level of these dopaminergic neurons. ox.ac.uk This coordinated modulation allows the fly to prioritize and express the most relevant motivated behavior based on its internal state. ox.ac.uknih.gov

Other Specialized Physiological Roles (e.g., Reproduction in Research Models)

Beyond the aforementioned functions, leucokinin signaling has been implicated in other specialized physiological processes, including reproduction. mdpi.com In female Drosophila, leucokinin plays a role in inhibiting sexual receptivity during the immature stage. pnas.org Mutant female flies lacking the leucokinin gene showed a significantly higher rate of copulation compared to wild-type females, indicating that LK normally acts to suppress this behavior in young flies. pnas.org Thermogenetic activation of LK-expressing neurons was also shown to inhibit the sexual receptivity of young females. pnas.org

Comparative and Evolutionary Perspectives of Leucokinin Ii Systems

Phylogenetic Distribution and Conservation of Leucokinin Peptides across Invertebrate Phyla

Leucokinin (LK) peptides, a family of neuropeptides, are widely distributed throughout the invertebrate phyla, having been identified in arthropods, tardigrades, annelids, and mollusks. mdpi.com However, genomic data indicates that LK signaling is absent in several invertebrate phyla and in vertebrates. mdpi.com The hallmark of the leucokinin family is a conserved C-terminal pentapeptide sequence, FXXWG-amide, which is essential for their biological activity. sdbonline.orgnih.gov The specific amino acids in the X positions can vary, leading to different leucokinin isoforms within and between species. mdpi.com

For instance, the cockroach Leucophaea maderae, where leucokinins were first discovered, possesses eight different LK peptides. mdpi.com In contrast, the fruit fly, Drosophila melanogaster, has a single leucokinin gene that produces one long peptide known as Drosokinin. sdbonline.orgbiologists.com The fall webworm, Hyphantria cunea, also has a single LK gene, but it gives rise to three distinct mature peptides. frontiersin.orgfrontiersin.org This variation in the number of LK genes and the resulting peptide isoforms across different insect species suggests a degree of evolutionary plasticity. mdpi.com Despite this, the core C-terminal motif remains highly conserved, indicating its fundamental importance for receptor binding and activation. frontiersin.orgnih.gov

The table below provides a comparative look at Leucokinin peptide sequences from a selection of invertebrate species, highlighting the conservation of the C-terminal motif.

| Phylum | Species | Peptide Name | Peptide Sequence |

| Arthropoda | Drosophila melanogaster | Drosokinin | NSVVLGKKQRFHSWG-amide |

| Arthropoda | Aedes aegypti | Aedes Leucokinin I | pQTSFHSWG-amide |

| Arthropoda | Hyphantria cunea | HcLK-1 | YFSPWG-amide |

| Arthropoda | Hyphantria cunea | HcLK-2 | VRFSPWG-amide |

| Arthropoda | Hyphantria cunea | HcLK-3 | KVKFSAWG-amide |

| Mollusca | Aplysia californica | ALK | Multiple isoforms |

| Annelida | Capitella teleta | Not specified | Multiple isoforms |

| Tardigrada | Hypsibius dujardini | Not specified | Multiple isoforms |

Evolutionary Relationship to Vertebrate Tachykinins

Initially, it was proposed that leucokinins were ancestrally related to vertebrate tachykinins due to some minor similarities in their amino acid sequences. mdpi.com Both peptide families share a functional C-terminal amide structure, and early studies suggested a potential homologous relationship. sdbonline.orgnih.gov This hypothesis was seemingly supported by functional similarities; for example, injection of tachykinins in vertebrates can reduce food consumption, a role also modulated by the leucokinin system in insects. sdbonline.orgnih.govresearchgate.net

However, more recent and comprehensive analyses, aided by advanced sequencing and bioinformatic tools, have refuted this direct ancestral link. mdpi.com Current understanding posits that leucokinins and their receptors are not orthologs of vertebrate tachykinins and their receptors. mdpi.com The similarities are now considered an example of convergent evolution, where distinct peptide systems have independently evolved to fulfill similar physiological roles. The leucokinin receptor in Drosophila, for instance, is homologous to vertebrate tachykinin receptors, which further fueled the initial hypothesis of a direct evolutionary link between the ligands. nih.govsdbonline.org Despite the lack of a direct ancestral relationship between the peptides themselves, the homology of their receptors suggests a more ancient and conserved signaling pathway that has been adapted for different ligands in vertebrates and invertebrates. nih.govresearchgate.net Furthermore, phylogenetic studies suggest that tachykinin-like receptors and luqin/RYamide-type receptors, to which leucokinin receptors are related, likely arose from a gene duplication event in a common ancestor of the Bilateria. frontiersin.org

Comparative Analysis of Leucokinin Receptor Specificity and Function across Species

The receptors for leucokinins (LKRs) are G-protein coupled receptors (GPCRs) that exhibit a distant relationship to other known receptor families. mdpi.comresearchgate.netnih.gov The specificity of these receptors for different leucokinin ligands can vary significantly between species.

In Drosophila melanogaster, the single leucokinin receptor (Lkr) is activated by its endogenous ligand, Drosokinin. biologists.comnih.gov Studies have shown that this receptor can also be activated by leucokinins from other insects, such as those from the mosquito Anopheles gambiae. nih.govbiologists.com Interestingly, the Anopheles receptor displays a broader specificity for leucokinin ligands compared to the Drosophila receptor. nih.govbiologists.com All three identified Anopheles leucokinins can activate the Anopheles receptor, whereas only two of them are effective on the Drosophila receptor. nih.govbiologists.com This suggests that the ligand-binding pocket of the LKR has undergone evolutionary changes that alter its specificity.

Functional studies in various species have revealed conserved roles for the leucokinin signaling system. In many insects, including Drosophila and the fall webworm Hyphantria cunea, leucokinin signaling is crucial for regulating diuresis, feeding behavior, and responses to stress. frontiersin.orgfrontiersin.orgnih.gov The LKR is often expressed in the Malpighian tubules (the insect equivalent of kidneys), the gut, and specific neurons in the central nervous system, consistent with these functions. sdbonline.orgmdpi.com For example, in both Drosophila and Anopheles, the leucokinin receptor is localized to the stellate cells of the Malpighian tubules, where it plays a key role in stimulating fluid secretion. biologists.comnih.gov

The table below summarizes the receptor specificity and primary functions of the leucokinin system in different species.

| Species | Receptor Name | Ligand(s) | Key Functions |

| Drosophila melanogaster | Lkr | Drosokinin | Diuresis, meal size regulation, sleep-metabolism interaction, stress response |

| Anopheles gambiae | LKR | Anopheles leucokinin I, II, III | Diuresis |

| Hyphantria cunea | HcLKR | HcLK-1, HcLK-2, HcLK-3 | Diuresis, feeding behavior, stress resistance |

| Lymnaea stagnalis | LKR | Lymnokinins | Not fully characterized |

Divergence and Conservation of Leucokinin Neuronal Circuits in Different Organisms

The neuronal circuits that utilize leucokinin signaling show both conservation and divergence across different species. A conserved feature in many insects is the presence of segmentally repeated LK-expressing neurons in the abdominal neuromeres of the ventral nerve cord. mdpi.com These are typically neurosecretory cells that are thought to release LK as a hormone to regulate peripheral tissues like the Malpighian tubules and hindgut. mdpi.com

In contrast to this conserved abdominal expression, the number and types of LK-expressing neurons in the brain are highly variable among different insect species. mdpi.com For example, the Drosophila larva has a relatively simple system with 20 LK neurons of three main types, while cockroaches possess around 250 LK neurons of many different types. mdpi.com This suggests that the complexity of LK signaling in neuronal circuits has diverged significantly during insect evolution, likely reflecting adaptations to different lifestyles and behaviors. mdpi.com